3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline

Medicinal Chemistry Physicochemical Property Prediction ADME Optimization

Choose this disubstituted aniline for its orthogonally reactive architecture: a Pd-coupling-competent aryl bromide at C3 and a free aniline NH₂ at C1 enable independent, parallel library elaboration. The N-methylcyclopropylamine motif is a privileged CNS pharmacophore validated in LSD1/KDM1A inhibitor programs, delivering metabolic stability with only one H-bond donor and XLogP3-AA 2.3. The meta-substitution pattern minimizes electronic crosstalk during Suzuki-Miyaura coupling at the bromide while the tertiary amine remains inert. Ideal for kinase selectivity screening and meta-diamide agrochemical diversification. In stock at 95% purity from verified suppliers.

Molecular Formula C11H15BrN2
Molecular Weight 255.15 g/mol
CAS No. 1517715-34-2
Cat. No. B1406008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline
CAS1517715-34-2
Molecular FormulaC11H15BrN2
Molecular Weight255.15 g/mol
Structural Identifiers
SMILESCN(CC1=CC(=CC(=C1)Br)N)C2CC2
InChIInChI=1S/C11H15BrN2/c1-14(11-2-3-11)7-8-4-9(12)6-10(13)5-8/h4-6,11H,2-3,7,13H2,1H3
InChIKeyHRYILYIAJVVUQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline (CAS 1517715-34-2): A Dual-Functional Aniline Building Block for Medicinal Chemistry and Cross-Coupling Applications


3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline (CAS 1517715-34-2) is a disubstituted aniline derivative with molecular formula C11H15BrN2 and molecular weight 255.15 g/mol . The compound features a bromine atom at the 3-position and a cyclopropyl(methyl)aminomethyl substituent at the 5-position of the aniline ring, providing orthogonal reactive handles for downstream synthetic elaboration [1]. The cyclopropylamine motif is a recognized privileged scaffold in medicinal chemistry, associated with enhanced metabolic stability and distinct binding profiles in kinase and epigenetic target space [2].

Why 3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline Cannot Be Replaced by Generic Aniline Analogs in Medicinal Chemistry Campaigns


Substitution of 3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline with closely related analogs such as the N-desmethyl variant (CAS 1502406-63-4), the 4-bromo regioisomer, or the N-ethyl homolog (CAS 1500716-81-3) introduces quantifiable changes in lipophilicity, hydrogen-bonding capacity, and steric environment that directly impact molecular recognition, passive permeability, and synthetic tractability . The computed XLogP3-AA of 2.3 for this compound differs from the N–H analog by approximately 0.4–0.6 log units due to the N-methyl group, altering predicted membrane partitioning [1]. Furthermore, the 3-bromo-5-aminomethyl substitution pattern provides a unique vector geometry distinct from 4-bromo-3-substituted regioisomers, affecting both palladium-catalyzed cross-coupling reactivity and binding pose in target proteins [2]. These differences mean that SAR data obtained with generic aniline building blocks cannot be reliably extrapolated to compounds incorporating this specific scaffold.

Quantitative Differentiation Evidence: 3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline vs. Closest Structural Analogs


Lipophilicity (XLogP3-AA) Comparison: N-Methyl vs. N–H Analog Determines Membrane Permeability Potential

The N-methyl substituent in 3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline elevates computed lipophilicity compared to the N–H analog 3-Bromo-5-[(cyclopropylamino)methyl]aniline (CAS 1502406-63-4). PubChem-computed XLogP3-AA for the target compound is 2.3, compared to a computed XLogP3-AA of approximately 1.7–1.9 for the N–H analog, representing an increase of approximately 0.4–0.6 log units [1]. This difference is consistent with the established contribution of N-methylation to logP (ΔlogP ≈ +0.5 per N-methyl group) [2].

Medicinal Chemistry Physicochemical Property Prediction ADME Optimization

Hydrogen Bond Donor Count Reduction via N-Methylation: Impact on Blood-Brain Barrier Penetration Potential

3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline possesses one hydrogen bond donor (HBD) from the aniline NH2, with the tertiary amine nitrogen serving only as a hydrogen bond acceptor [1]. In contrast, the N–H analog (CAS 1502406-63-4) contains two HBDs (aniline NH2 plus secondary amine NH), which increases total polar surface area and reduces CNS penetration potential . The reduction from 2 HBD to 1 HBD aligns with the Lipinski rule-of-five and the more stringent CNS drug design guideline of HBD ≤ 1 for optimal brain exposure [2].

CNS Drug Design Blood-Brain Barrier Permeability Physicochemical Optimization

Regiochemical Differentiation: 3-Bromo-5-aminomethyl Substitution Pattern Offers Superior Synthetic Versatility for Cross-Coupling

The 3-bromo-5-{[cyclopropyl(methyl)amino]methyl} substitution pattern places the bromine and aminomethyl groups in a meta relationship, electronically decoupling the two reactive centers [1]. By contrast, the 4-bromo-3-([cyclopropyl(methyl)amino]methyl) regioisomer positions the bromine para to the aminomethyl group, creating an electronically conjugated push-pull system that can alter reactivity in palladium-catalyzed cross-coupling reactions . The meta-substituted pattern of the target compound allows for independent, sequential functionalization—first via Suzuki-Miyaura or Buchwald-Hartwig coupling at the bromine, then via reductive amination or acylation at the aniline nitrogen—without electronic crosstalk compromising yield or selectivity [2].

Cross-Coupling Chemistry Building Block Design Parallel Synthesis

N-Methyl vs. N-Ethyl Steric Differentiation: Tuning the Cyclopropylamine Pharmacophore

The N-methyl substituent in 3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline provides a steric profile distinct from the N-ethyl analog (CAS 1500716-81-3). The computed molar refractivity (a steric bulk descriptor) for the N-methyl compound is lower than that of the N-ethyl variant, with the N-ethyl group adding approximately one additional methylene unit of steric volume . In the context of the arylcyclopropylamine pharmacophore, which is a validated scaffold for LSD1/KDM1A inhibition, N-alkyl size has been shown to modulate both potency and isoform selectivity [1]. The N-methyl variant occupies a steric middle ground between the minimally substituted N–H analog and the bulkier N-ethyl analog, offering a tunable vector for optimizing target binding while maintaining synthetic tractability [2].

Structure-Activity Relationship Kinase Inhibitor Design LSD1/KDM1A Inhibition

Cyclopropyl Ring Strain as a Metabolic Soft Spot Modulator: Comparison with Non-Cyclopropyl Analogs

The cyclopropyl group in 3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline is a recognized structural element for modulating metabolic stability. Cyclopropyl-substituted amines demonstrate reduced N-dealkylation rates by cytochrome P450 enzymes compared to their isopropyl or straight-chain alkyl counterparts, due to the increased C–H bond dissociation energy of the cyclopropane ring (~106 kcal/mol for cyclopropyl C–H vs. ~98–101 kcal/mol for acyclic secondary C–H bonds) [1]. This property has been exploited in the development of cyclopropylamine-based LSD1 inhibitors, where the cyclopropyl ring contributes to prolonged target engagement in cellular assays [2]. Non-cyclopropyl analogs (e.g., those bearing N-isopropyl or N-propyl groups) are predicted to exhibit higher intrinsic clearance in hepatic microsome assays [3].

Metabolic Stability Cytochrome P450 Drug Metabolism

Purity and Supply Reliability: Validated 95% Purity with Full Quality Assurance Documentation

Commercially available 3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline (AKSci Cat. No. 7150DY) is supplied at a minimum purity specification of 95%, with certificates of analysis (COA) and safety data sheets (SDS) available upon request . This purity level exceeds the typical 90–93% purity offered for some custom-synthesized regional analogs, which often require additional purification before use in sensitive catalytic reactions . The compound is stocked and shipped from a single US-based facility with full quality assurance batch backing, reducing inter-batch variability that can confound SAR studies .

Chemical Procurement Quality Assurance Research Reproducibility

High-Impact Application Scenarios for 3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline Based on Quantitative Differentiation Evidence


CNS-Penetrant Epigenetic Probe Development: LSD1/KDM1A Inhibitor Optimization

The favorable CNS drug design profile of 3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline—specifically its single hydrogen bond donor, moderate lipophilicity (XLogP3-AA = 2.3), and the metabolically stabilized cyclopropylamine pharmacophore—makes it a privileged starting point for developing brain-penetrant LSD1/KDM1A inhibitors. The compound can be elaborated via Suzuki-Miyaura coupling at the bromine position to introduce diverse aromatic groups, while the aniline NH2 can be converted to amides, sulfonamides, or ureas to modulate target affinity and selectivity [1]. The N-methyl cyclopropylamine motif has been validated in multiple LSD1 inhibitor series, where it forms key interactions with the FAD cofactor in the enzyme active site [2].

Parallel Library Synthesis for Kinase Selectivity Profiling

The orthogonally reactive architecture—with a palladium-coupling-competent aryl bromide and a free aniline NH2—enables efficient parallel library synthesis for kinase selectivity screening [1]. The meta-substituted pattern minimizes electronic crosstalk, allowing chemists to independently vary the coupling partner at the bromine position and the acylating/sulfonylating agent at the aniline nitrogen. The tertiary amine in the cyclopropyl(methyl)aminomethyl substituent remains inert under typical cross-coupling and acylation conditions, serving as a constant solubility-enhancing motif across the library [3].

Agrochemical Intermediate: Meta-Diamide Insecticide Scaffold Elaboration

N-cyclopropylmethyl aniline derivatives serve as key intermediates in the synthesis of meta-diamide insecticides such as cyproflanilide [1]. The 3-bromo substituent in this compound provides a functional handle for late-stage diversification via palladium-catalyzed cross-coupling, enabling the synthesis of novel meta-diamide analogs with potentially improved insecticidal activity or resistance-breaking profiles. The cyclopropyl(methyl)amino motif contributes to the metabolic stability of the final agrochemical product, an important consideration for field persistence and environmental safety profiles [2].

Quote Request

Request a Quote for 3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.